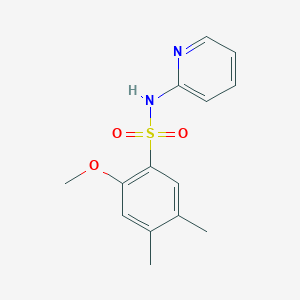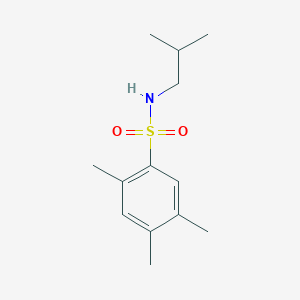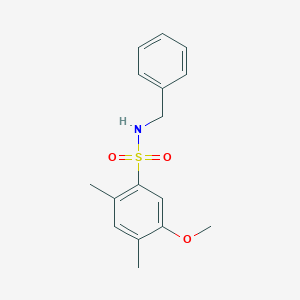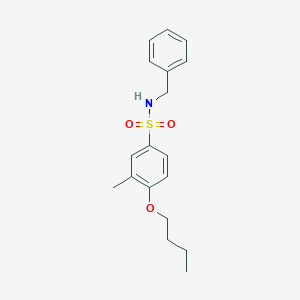![molecular formula C22H30N2O5S B272636 Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate, also known as PNPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been applied in different fields of research, including biochemistry, pharmacology, and neuroscience. In
作用机制
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate works by inhibiting the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects. This compound has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of cyclic nucleotides, which can lead to vasodilation, bronchodilation, and inhibition of platelet aggregation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which can affect neurotransmission, hormone secretion, and immune response.
实验室实验的优点和局限性
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for phosphodiesterases and G protein-coupled receptors. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate research, including the development of more potent and selective analogs, the study of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including cardiovascular disease, asthma, and cancer.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been applied in different fields of research. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of more potent and selective analogs and the exploration of its potential therapeutic applications in various diseases.
合成方法
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with methanesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent. Another method involves the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with p-toluenesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent.
科学研究应用
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research as a tool for studying the mechanism of action of different enzymes and receptors. It has been used to study the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This compound has also been used to study the activity of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, hormone secretion, and immune response.
属性
分子式 |
C22H30N2O5S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
ethyl 4-(4-pentoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-8-17-29-20-11-12-21(19-10-7-6-9-18(19)20)30(26,27)24-15-13-23(14-16-24)22(25)28-4-2/h6-7,9-12H,3-5,8,13-17H2,1-2H3 |
InChI 键 |
IHVPHYKWQYOBQS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
规范 SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



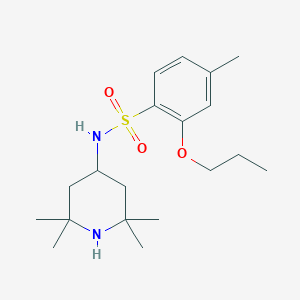
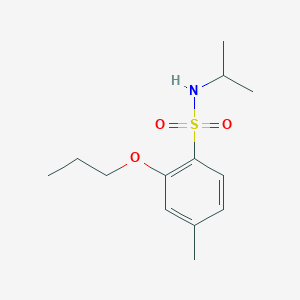
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)
